Demethyl Chlorpromazine Hydrochloride
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Overview
Description
Demethyl Chlorpromazine Hydrochloride is a chemical compound with the molecular formula C16H18Cl2N2S. It is a metabolite of Chlorpromazine, which is a well-known antipsychotic medication primarily used to treat psychotic disorders such as schizophrenia . This compound is often used in research settings to study the pharmacokinetics and pharmacodynamics of Chlorpromazine and its metabolites .
Mechanism of Action
Target of Action
Demethyl Chlorpromazine Hydrochloride, a derivative of Chlorpromazine, primarily targets dopaminergic receptors in the brain . These receptors play a crucial role in regulating mood, reward, and behavior. The drug also has strong anti-adrenergic effects and can depress the release of hypothalamic and hypophyseal hormones .
Mode of Action
This compound acts as an antagonist to dopaminergic receptors, blocking their activity . This blocking action is thought to be due to long-term adaptation by the brain to the drug . It also exhibits a strong alpha-adrenergic blocking effect and depresses the release of certain hormones .
Biochemical Pathways
The drug affects several biochemical pathways. The most thermodynamically and kinetically favorable metabolic pathway of Chlorpromazine, from which this compound is derived, is N14-demethylation , followed by S5-oxidation . The metabolite mono-N-desmethylchlorpromazine can undergo further demethylation to form di-N-desmethylchlorpromazine .
Pharmacokinetics
After administration, this compound is rapidly and virtually completely absorbed, but it undergoes extensive first-pass metabolism, resulting in a large interindividual variation in bioavailability . The drug is widely distributed into most body tissues and fluids, crosses the blood-brain barrier, and is extensively metabolized in the liver . The mean half-lives of the distribution and elimination phases are 1.63 and 17.7 hours, respectively .
Result of Action
The antagonistic action of this compound on dopaminergic receptors results in its antipsychotic effects, making it useful in the treatment of conditions like schizophrenia . It also has antiemetic properties, making it effective in controlling nausea and vomiting .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s antiviral properties have been proposed for use against SARS-CoV-2, suggesting that its action can be influenced by the presence of viral pathogens . .
Biochemical Analysis
Biochemical Properties
Demethyl Chlorpromazine Hydrochloride interacts with various enzymes and proteins. It is known to be metabolized by cytochrome P450 isoenzyme 1A2 . The metabolic mechanisms of this compound include S-oxidation, aromatic hydroxylation, and N-dealkylation . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound, like Chlorpromazine, has actions at all levels of the central nervous system, primarily at subcortical levels . It influences cell function by blocking dopamine receptors, which is thought to be due to long-term adaptation by the brain . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to block dopamine receptors . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . N14-demethylation is the most thermodynamically and kinetically favorable metabolic pathway of Chlorpromazine, followed by S5-oxidation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 isoenzyme 1A2 . The main metabolic pathways include S-oxidation, aromatic hydroxylation, and N-dealkylation .
Transport and Distribution
Chlorpromazine, from which it is derived, is known to have a wide distribution in the body .
Subcellular Localization
Chlorpromazine, from which it is derived, is known to act at all levels of the central nervous system, primarily at subcortical levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Demethyl Chlorpromazine Hydrochloride typically involves the demethylation of Chlorpromazine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar demethylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Demethyl Chlorpromazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to Chlorpromazine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Chlorpromazine.
Substitution: Various substituted phenothiazines.
Scientific Research Applications
Demethyl Chlorpromazine Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the degradation products of Chlorpromazine.
Biology: Employed in studies to understand the metabolic pathways of Chlorpromazine in biological systems.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new antipsychotic drugs and in quality control processes.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: The parent compound, widely used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative with antihistaminic and antiemetic properties.
Thioridazine: A phenothiazine antipsychotic with a similar mechanism of action.
Uniqueness
Demethyl Chlorpromazine Hydrochloride is unique due to its specific metabolic profile and its role as a key intermediate in the metabolic pathway of Chlorpromazine. Its distinct chemical structure allows for unique interactions with various biological targets, making it valuable in research settings .
Properties
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S.ClH/c1-18-9-4-10-19-13-5-2-3-6-15(13)20-16-8-7-12(17)11-14(16)19;/h2-3,5-8,11,18H,4,9-10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDISSMQVJRSCEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3953-65-9 |
Source
|
Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3953-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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